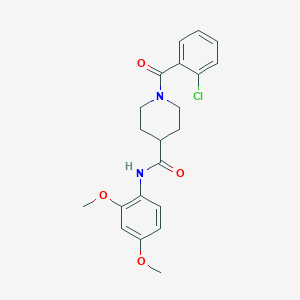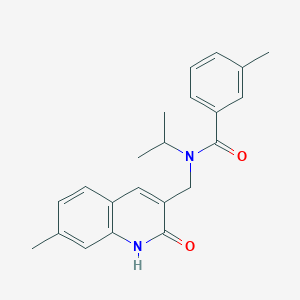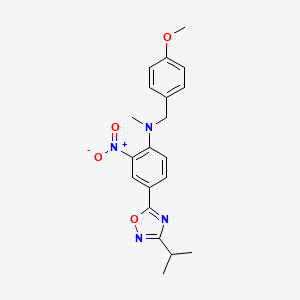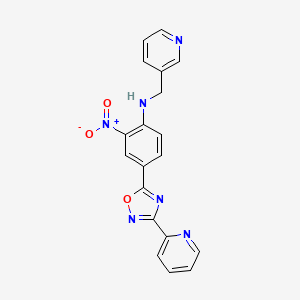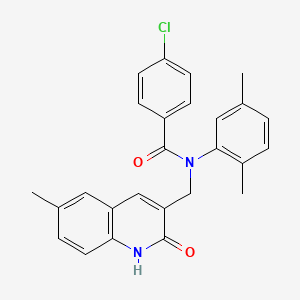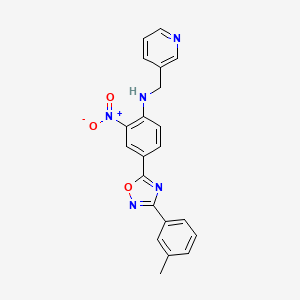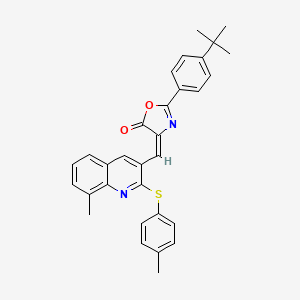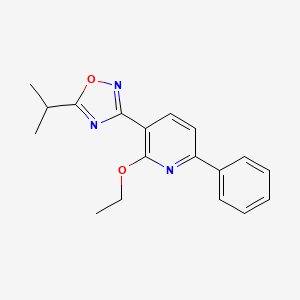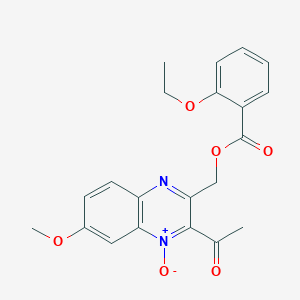
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as EMAQ, is a synthetic compound that belongs to the quinoxaline family of compounds. EMAQ has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
作用機序
The exact mechanism of action of 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to DNA damage and ultimately, cell death. This compound has also been shown to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
実験室実験の利点と制限
One of the main advantages of 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its specificity for cancer cells, which minimizes the risk of off-target effects. This compound has also been shown to be effective against drug-resistant cancer cells, which is a major challenge in cancer therapy. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. This may limit its clinical utility as a standalone therapy and may require combination with other agents.
将来の方向性
Future research on 2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide should focus on further elucidating its mechanism of action and identifying potential biomarkers of response. In addition, studies should be conducted to investigate the efficacy of this compound in preclinical models and in clinical trials. Furthermore, the development of more potent analogs of this compound may enhance its clinical utility as a cancer therapy. Finally, studies should be conducted to investigate the potential of this compound in other disease areas, such as inflammation and neurodegeneration.
Conclusion:
In conclusion, this compound is a promising anticancer agent that has shown efficacy against various cancer cell lines. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising candidate for cancer therapy. Further research is needed to fully elucidate its mechanism of action and to investigate its potential in other disease areas.
合成法
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized using a multistep process involving the reaction of 2-ethoxybenzoyl chloride with 2-methoxyaniline to form 2-ethoxy-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with acetic anhydride to form 2-acetyl-3-(2-methoxyphenyl)quinoxaline. Finally, the addition of hydrogen peroxide and acetic acid leads to the formation of this compound.
科学的研究の応用
2-acetyl-3-(((2-ethoxybenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
特性
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-19-8-6-5-7-15(19)21(25)29-12-17-20(13(2)24)23(26)18-11-14(27-3)9-10-16(18)22-17/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYYHHNXUFKJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

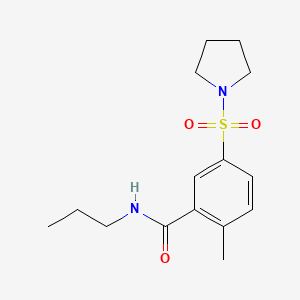
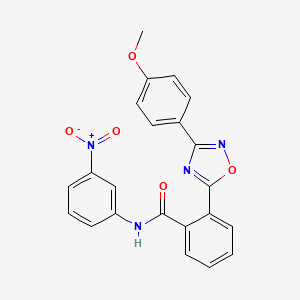
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)

